N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
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Overview
Description
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride is a complex organic compound that features a benzodioxine ring system, a fluorinated phenyl group, and an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxine ring system through a cyclization reaction, followed by the introduction of the aminomethyl and fluorophenyl groups via nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the benzodioxine or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and fluorophenyl groups play crucial roles in binding to these targets, while the benzodioxine ring system may contribute to the compound’s overall stability and bioavailability. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxine derivatives, fluorinated phenyl compounds, and aminomethyl-substituted molecules. Examples include:
2,3-Dihydro-1,4-benzodioxine derivatives: These compounds share the core benzodioxine structure and may exhibit similar chemical reactivity and applications.
Fluorophenyl derivatives: Compounds with fluorinated phenyl groups often have enhanced stability and unique pharmacological properties.
Aminomethyl-substituted compounds: These molecules can interact with biological targets in ways similar to N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride.
Uniqueness
What sets this compound apart is the combination of its structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3.ClH/c18-13-7-11(8-19)5-6-12(13)9-20-17(21)16-10-22-14-3-1-2-4-15(14)23-16;/h1-7,16H,8-10,19H2,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSLGVPASUARNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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